molecular formula C14H14O4 B048013 Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate CAS No. 128425-37-6

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

Cat. No. B048013
M. Wt: 246.26 g/mol
InChI Key: ZEDVHZRVULPCFM-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” is an organic compound1. However, there is limited information available about this specific compound. It’s important to note that the description of a compound can vary based on its structural and chemical properties.



Synthesis Analysis

The synthesis of similar compounds typically involves esterification2. For instance, Methyl 1-hydroxy-2-naphthoate can be prepared from 1-hydroxy-2-naphthoic acid, via esterification3. The exact synthesis process for “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” might be different and would require further research.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” is not readily available. However, similar compounds like Methyl 1-hydroxy-2-naphthoate have planar molecules that exhibit intramolecular hydrogen bonds3.



Chemical Reactions Analysis

The chemical reactions that “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” undergoes are not explicitly stated in the available resources. However, similar compounds like Methyl 1-hydroxy-2-naphthoate are used as starting reagents for the synthesis of axially chiral benzimidazole derivatives3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” are not explicitly stated in the available resources. However, similar compounds like Methyl 1-hydroxy-2-naphthoate have a molecular weight of 202.21, and their melting point ranges from 76-80 °C3.


Safety And Hazards

The safety and hazards associated with “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” are not explicitly stated in the available resources. However, similar compounds like Methyl 1-hydroxy-2-naphthoate have hazard statements H315 - H319 - H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation3.


Future Directions

The future directions for “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” are not explicitly stated in the available resources. However, similar compounds like Methyl 1-hydroxy-2-naphthoate are being used in the synthesis of various derivatives, indicating potential areas of research and application3.


Please note that while I strive to provide accurate and relevant information, the specific details for “Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate” might vary and would require further research for a comprehensive understanding.


properties

IUPAC Name

methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVHZRVULPCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

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